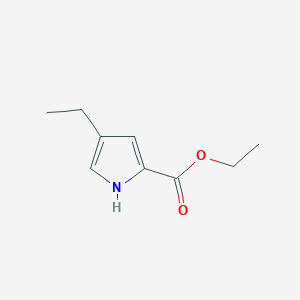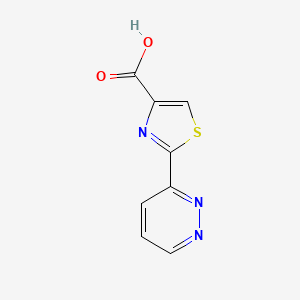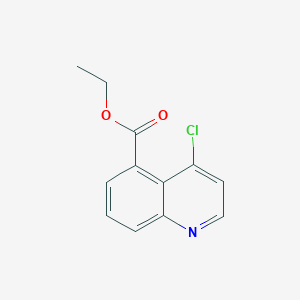
Ethyl 4-chloroquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloroquinoline-5-carboxylate is a quinoline derivative known for its significant applications in medicinal and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-5-carboxylate typically involves the Friedländer condensation reaction. This method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are gaining popularity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Using agents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Employing hydrogenation catalysts such as palladium on carbon.
Substitution: Utilizing reagents like alkyl Grignard reagents for cross-coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-chloroquinoline-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate
- Quinoline-3-carboxylates
Comparison: Ethyl 4-chloroquinoline-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to other quinoline carboxylates, it exhibits distinct pharmacological properties, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
ethyl 4-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NJYFGIBYRCWHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
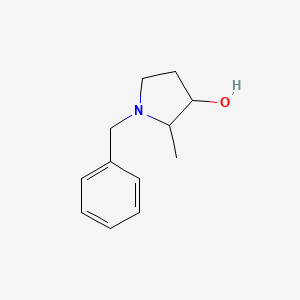
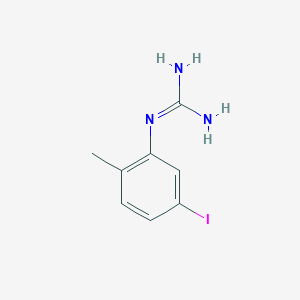
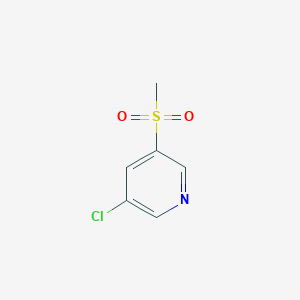

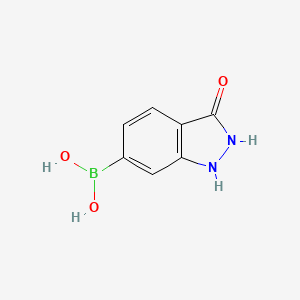
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
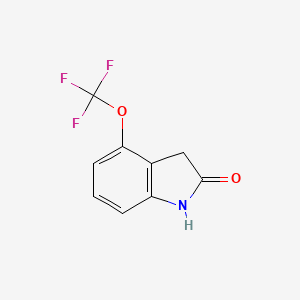

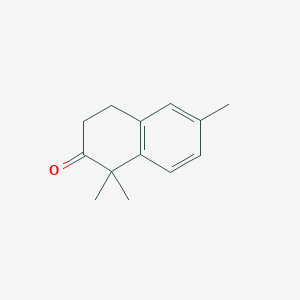
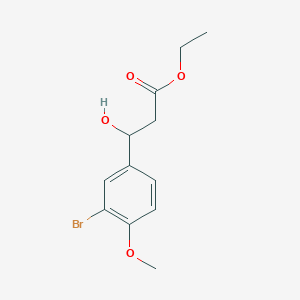
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
